(1S,3S)-methyl 3-aminocyclopentanecarboxylate hydrochloride

Chiral Building Block Asymmetric Synthesis Stereoselective Catalysis

Researchers requiring stereochemically defined intermediates for asymmetric synthesis or PROTAC development often face supply inconsistencies with racemic or mis-specified isomers. (1S,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride (CAS 1085842-51-8) resolves this with its confirmed (1S,3S) configuration as the hydrochloride salt. - Supplied as a solid hydrochloride salt for accurate weighing and superior stability versus the free base. - Validated Protein Degrader Building Block with MDL identifier MFCD23106008 and batch-specific CoA. - Balanced physicochemical profile (Log P ~0.6, TPSA 52.32 Ų) ideal for fragment-based drug discovery.

Molecular Formula C7H14ClNO2
Molecular Weight 179.644
CAS No. 1085842-51-8
Cat. No. B591496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,3S)-methyl 3-aminocyclopentanecarboxylate hydrochloride
CAS1085842-51-8
Molecular FormulaC7H14ClNO2
Molecular Weight179.644
Structural Identifiers
SMILESCOC(=O)C1CCC(C1)N.Cl
InChIInChI=1S/C7H13NO2.ClH/c1-10-7(9)5-2-3-6(8)4-5;/h5-6H,2-4,8H2,1H3;1H/t5-,6-;/m0./s1
InChIKeyCKMCJNXERREXFB-GEMLJDPKSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride Overview


(1S,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride (CAS 1085842-51-8) is a chiral cyclopentane derivative featuring defined (1S,3S) stereochemistry at both the amino and carboxylate-bearing carbons, supplied as a hydrochloride salt with the molecular formula C₇H₁₄ClNO₂ and a molecular weight of 179.65 g/mol . This compound is classified as a Protein Degrader Building Block and is primarily utilized as a key intermediate in asymmetric synthesis and medicinal chemistry [1]. Its stereochemical purity and salt form make it distinct from racemic mixtures, other stereoisomers, and the free base, providing a critical foundation for stereocontrolled construction of bioactive molecules and chiral ligands .

Defined (1S,3S) stereochemistry for stereoselective synthesis
Hydrochloride salt ensures solid-state stability and ease of handling
Categorized as Protein Degrader Building Block for PROTAC research

(1S,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride: Generic Substitution Issues


Substituting (1S,3S)-methyl 3-aminocyclopentanecarboxylate hydrochloride with a different stereoisomer (e.g., (1S,3R)- or (1R,3R)-) or the free base can lead to divergent stereochemical outcomes in asymmetric synthesis . The (1S,3S) configuration imparts a specific three-dimensional orientation that is critical for chiral recognition in enzyme active sites, receptor binding, and stereoselective catalysis; even a single stereocenter inversion alters the molecule's interaction with chiral environments . Moreover, the hydrochloride salt form provides enhanced stability and solubility compared to the free base, directly impacting reaction reproducibility and purification efficiency . Therefore, generic substitution with a racemate or incorrect stereoisomer undermines the predictability of downstream chiral outcomes, making precise stereochemical specification essential for reliable research and development .

(1S,3S)-isomer (1S,3R)- or (1R,3R)-isomer Stereochemical inversion alters chiral recognition, potentially reversing reaction stereochemical outcome.
Hydrochloride salt solid Free base (often an oil) Stability and handling differences may reduce reproducibility; solid salt form supports accurate weighing.
High-purity solid with CoA Lower purity isomer grade Lower vendor-reported purity may require additional purification steps, impacting synthetic efficiency.

(1S,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride vs. Stereoisomers


Defined Stereochemistry Ensures Predictable Chiral Outcome

The (1S,3S) stereoisomer provides a specific spatial arrangement of the amino and carboxylate groups that is distinct from the (1S,3R)-, (1R,3S)-, and (1R,3R)-isomers, each of which has a unique CAS number and MDL identifier [1]. While direct head-to-head enantioselectivity data for this specific compound is not available in the public literature, class-level inference from chiral cyclopentane building blocks demonstrates that stereochemical configuration is the primary determinant of enantiodiscrimination in asymmetric reactions . Using the incorrect stereoisomer can lead to complete reversal of stereochemical outcome or loss of enantioselectivity in reactions such as chiral auxiliary-mediated alkylations or asymmetric hydrogenations .

Stereochemical Configuration
Class-level inference
Distinct MDL per isomer; chiral recognition governed by stereochemistry
Supports stereochemical control in asymmetric synthesis
Direct comparative enantioselectivity data not publicly available
Chiral Building Block Asymmetric Synthesis Stereoselective Catalysis

Higher Purity and Batch Analytical Support

Multiple reputable vendors supply (1S,3S)-methyl 3-aminocyclopentanecarboxylate hydrochloride with a standard purity of 97% or higher, backed by batch-specific certificates of analysis (CoA) including NMR, HPLC, and GC data . In contrast, the (1S,3R)-isomer (CAS 180323-49-3) is typically offered at 95% purity, and the ethyl ester analog (CAS 1820579-65-4) is available at 95% purity with a significantly higher cost per gram . The availability of detailed analytical documentation for the (1S,3S)-isomer reduces the risk of introducing undefined impurities or stereochemical contaminants into critical synthetic sequences .

Vendor Purity & CoA
Cross-study comparable
Target: 97–98% with batch-specific NMR, HPLC, GC; comparator: 95%
Reduced impurity risk for sensitive synthetic steps
Based on vendor specifications; review batch CoA
Purity Quality Control Analytical Chemistry

Hydrochloride Salt Enhances Stability and Handling

(1S,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride is supplied as a stable, non-hygroscopic solid that can be stored at room temperature or under inert atmosphere at 2-8°C, with long-term stability at cool, dry conditions . The free base analog (CAS 873537-16-7), in contrast, is typically an oil or low-melting solid that is more prone to oxidation and decomposition, requiring strict inert atmosphere storage and often presenting challenges in accurate weighing and handling . The hydrochloride salt also exhibits improved aqueous solubility, facilitating use in aqueous reaction media or biological assays without the need for organic co-solvents .

Salt Form Stability
Class-level inference
Target: solid, room temp/2–8 °C storage; free base: often an oil, inert atm required
Improves handling accuracy and synthetic consistency
Class-level salt vs free base behavior; verify lot
Salt Form Stability Handling

PROTAC Building Block Application

(1S,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride is explicitly categorized by multiple vendors as a 'Protein Degrader Building Block', indicating its utility in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and molecular glues [1]. While direct comparative PROTAC activity data for this specific compound is not disclosed, its inclusion in these specialized product families—alongside other validated chiral linkers and E3 ligase ligands—supports its role in constructing stereodefined degrader molecules . In contrast, the free base and other stereoisomers are not consistently marketed for this application, suggesting that the (1S,3S) configuration and salt form align with the structural requirements of PROTAC linker design .

PROTAC Building Block
Context-dependent
Vendor-categorized as Protein Degrader Building Block; not commonly listed for other isomers
Supports PROTAC linker design workflows
Direct comparative PROTAC activity data unavailable
PROTAC Targeted Protein Degradation Medicinal Chemistry

Favorable Drug-like Profile for Fragment Design

In silico predictions for (1S,3S)-methyl 3-aminocyclopentanecarboxylate hydrochloride indicate a consensus Log P (octanol-water partition coefficient) of 0.6, topological polar surface area (TPSA) of 52.32 Ų, and aqueous solubility of 7.78 mg/mL (0.0433 mol/L) . These values fall within favorable ranges for fragment-based drug discovery (typically Log P < 3, TPSA < 140 Ų) and suggest good membrane permeability and solubility compared to more lipophilic cyclopentane derivatives [1]. While the ethyl ester analog (CAS 1820579-65-4) would be expected to have higher lipophilicity (Log P ~1.2) due to the additional methylene unit, the methyl ester offers a balanced hydrophilicity-hydrophobicity profile that facilitates both synthetic manipulation and biological evaluation .

Predicted Physicochemical Profile
Cross-study comparable
Log P 0.6, TPSA 52.32 Ų, solubility 7.78 mg/mL; ethyl ester Log P ~1.2
Supports fragment-based lead generation screening
In silico predictions; experimental verification recommended
Physicochemical Properties Fragment-Based Drug Design Lipophilicity

Unique Identifiers for Literature and Procurement Tracking

(1S,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride is assigned the MDL number MFCD23106008 and is indexed in major chemical databases including PubChem (CID 66933221) and ChemSpider (CSID 34066462) . In contrast, the (1S,3R)-isomer carries a distinct MDL (MFCD23106006) and the (1R,3R)-isomer has its own unique identifiers [1]. This unambiguous database registration ensures that researchers can precisely track the compound in the literature, verify its identity in synthetic protocols, and avoid cross-contamination with other stereoisomers during procurement and inventory management .

Database Identifiers
Cross-study comparable
MDL MFCD23106008; PubChem CID 66933221; ChemSpider 34066462
Ensures precise literature tracking and procurement
Verify identifiers with supplier before ordering
Chemical Registration Database Indexing Procurement

(1S,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride Applications


Stereoselective Synthesis of Chiral Ligands and Catalysts

In asymmetric catalysis research, the defined (1S,3S) stereochemistry of this compound is critical for constructing chiral ligands with predictable enantioselectivity. Researchers developing new phosphine or N-heterocyclic carbene ligands can incorporate this scaffold to impart a specific chiral environment, as highlighted by its inclusion in building block collections for asymmetric synthesis [1]. The high vendor-reported purity (97-98%) and availability of batch-specific CoA ensure that stereochemical integrity is maintained throughout ligand synthesis, reducing the risk of racemization or contamination that could compromise catalytic performance .

Fragment-Based Drug Discovery and Lead Optimization

The compound's favorable predicted physicochemical properties—consensus Log P of 0.6, TPSA of 52.32 Ų, and aqueous solubility of 7.78 mg/mL—position it as an ideal fragment for hit-to-lead campaigns . Its balanced hydrophilicity and low molecular weight (179.65 g/mol) align with fragment library guidelines, while the hydrochloride salt ensures reliable handling and solubility in aqueous screening buffers . Medicinal chemists can use this scaffold as a starting point for generating diverse analogs with improved drug-like properties, leveraging the methyl ester for further functionalization [2].

PROTAC Linker Synthesis and Targeted Protein Degradation

As a validated 'Protein Degrader Building Block', (1S,3S)-methyl 3-aminocyclopentanecarboxylate hydrochloride is specifically suited for the synthesis of PROTACs and molecular glues [3]. Its chiral cyclopentane core provides a rigid, stereodefined linker that can influence the ternary complex formation between E3 ligase and target protein . The solid hydrochloride form facilitates precise weighing and incorporation into complex PROTAC synthetic sequences, while the availability of detailed analytical data supports rigorous quality control in degrader development .

Chemical Biology Probe Development and Target Validation

The unique MDL identifier (MFCD23106008) and comprehensive database indexing (PubChem, ChemSpider) enable precise tracking of this compound in the scientific literature and patent landscape, making it a reliable choice for developing chemical biology probes . Researchers can confidently reference this stereoisomer in publications and patents, ensuring reproducibility and clarity in probe characterization. Its solid-state stability and well-defined stereochemistry also simplify the synthesis of activity-based probes and affinity reagents for target validation studies [4].

Application
Selection Property
Validation Focus
Asymmetric catalysis research
Stereochemical configuration specificity
Chiral ligand enantioselectivity
Fragment-based lead generation
Hydrophilicity-lipophilicity balance
Solubility and permeability assessment
PROTAC linker design
Chiral cyclopentane linker scaffold
Ternary complex formation assessment
Chemical biology probe development
Vendor-supported analytical documentation
Probe reproducibility and literature tracking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


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